molecular formula C22H19FN4O2 B12867423 3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one

3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one

Cat. No.: B12867423
M. Wt: 390.4 g/mol
InChI Key: VTIUSQQPYQJWFI-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused pyrazolo[4,3-c]pyridine core. Let’s break down its structure:
    • The central core consists of a pyrazolo[4,3-c]pyridine ring system.
    • Attached to this core, we have a fluorophenyl group and an isoindolin-1-one moiety.
  • The compound’s systematic name is 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile .
  • It is used as a pharmaceutical intermediate in drug development.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: As a building block for more complex molecules.

      Biology: Potential bioactivity (e.g., as kinase inhibitors).

      Medicine: Investigated for therapeutic applications (e.g., anticancer, anti-inflammatory).

      Industry: May serve as a precursor in the synthesis of other compounds.

  • Mechanism of Action

    • The specific mechanism of action for this compound would depend on its intended use.
    • It could interact with cellular targets (e.g., enzymes, receptors) or modulate specific pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s properties and applications are continually explored in research, and its uniqueness lies in its intricate structure

    Properties

    Molecular Formula

    C22H19FN4O2

    Molecular Weight

    390.4 g/mol

    IUPAC Name

    3-[2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one

    InChI

    InChI=1S/C22H19FN4O2/c23-17-8-4-3-7-15(17)21-16-12-27(10-9-18(16)25-26-21)20(28)11-19-13-5-1-2-6-14(13)22(29)24-19/h1-8,19H,9-12H2,(H,24,29)(H,25,26)

    InChI Key

    VTIUSQQPYQJWFI-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CC2=C1NN=C2C3=CC=CC=C3F)C(=O)CC4C5=CC=CC=C5C(=O)N4

    Origin of Product

    United States

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